molecular formula C41H68O14 B8038411 (2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B8038411
M. Wt: 785.0 g/mol
InChI Key: QMNWISYXSJWHRY-CSXKERSZSA-N
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Description

Astragaloside IV is a tetracyclic triterpenoid saponin extracted from the Chinese medicinal herb Astragalus membranaceus. It is one of the main active components of the herb and serves as a marker for assessing its quality. Astragaloside IV exhibits various biological activities, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .

Preparation Methods

Astragaloside IV can be prepared through several methods, including acid hydrolysis, enzymatic hydrolysis, and Smith degradation. These methods involve the hydrolysis of astragaloside I and II to form astragaloside IV. Industrial production methods often involve the extraction of astragaloside IV from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide .

Chemical Reactions Analysis

Astragaloside IV undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions include cycloastragenol and other derivatives. For example, the oxidation of astragaloside IV can lead to the formation of cycloastragenol, which has been shown to possess several biological activities .

Scientific Research Applications

Astragaloside IV has a wide range of scientific research applications. In chemistry, it is used as a marker compound for the quality control of Astragalus membranaceus. In biology and medicine, it has been studied for its potential therapeutic effects on cardiovascular diseases, acute kidney injury, and cancer. Astragaloside IV has been shown to protect the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, and improvement of myocardial energy metabolism. It also exhibits neuroprotective effects, antifibrotic effects, and antitumor effects .

Mechanism of Action

The mechanism of action of astragaloside IV involves multiple molecular targets and pathways. It exerts its effects through antioxidative stress, anti-inflammatory pathways, regulation of calcium homeostasis, and improvement of myocardial energy metabolism. Astragaloside IV can protect vascular endothelial cells, relax blood vessels, stabilize atherosclerotic plaques, and inhibit the proliferation and migration of vascular smooth muscle cells. It also enhances autophagy and attenuates inflammatory reactions by activating immune pathways .

Comparison with Similar Compounds

Astragaloside IV is unique among the astragalosides due to its high biological activity. Similar compounds include astragaloside I and II, which are also extracted from Astragalus membranaceus. astragaloside IV is the most biologically active compound among them. Other similar compounds include cycloastragenol, which is a derivative of astragaloside IV and possesses similar biological activities .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3R,9R,12S,14R,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21-,22-,23?,24?,25+,26+,27-,28+,29-,30-,31+,32?,33+,34-,37-,38+,39-,40?,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNWISYXSJWHRY-CSXKERSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC34C[C@@]35CCC(C(C5[C@@H](CC4[C@@]1(C[C@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H68O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84687-43-4
Record name β-D-Glucopyranoside, (3β,6α,16β,20R,24S)-20,24-epoxy-16,25-dihydroxy-3-(β-D-xylopyranosyloxy)-9,19-cyclolanostan-6-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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